alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid

Descripción general

Descripción

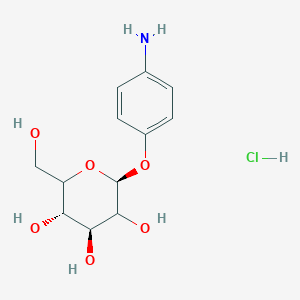

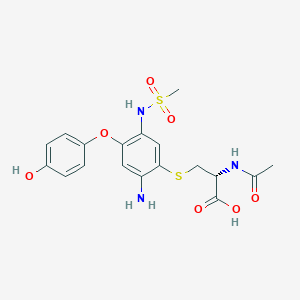

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid (AMPA) is an important neurotransmitter in the brain, involved in the excitatory transmission of signals from one neuron to another. As an excitatory neurotransmitter, AMPA plays a critical role in the communication between neurons in the central nervous system (CNS). AMPA is a member of the glutamate family of neurotransmitters, which are the primary excitatory neurotransmitters in the brain.

Aplicaciones Científicas De Investigación

Building Blocks of Life

Alpha-Amino acids (a-AAs), including AMOA, are indispensable building blocks of life . They serve as structural units of peptides and proteins, and also perform countless biological functions in most living organisms .

Pharmaceutical Applications

Naturally occurring a-AAs, such as AMOA, have been continually used as a “chiral pool” for the preparation of a plethora of biologically and pharmacologically active compounds . They are widely applied in the pharmaceutical industry .

Agrochemical Applications

In the agrochemical industry, tailor-made a-AAs like AMOA are increasingly employed in the preparation of new synthetic enzymes, hormones, and immunostimulants .

Food Industry Applications

In the food industry, a-AAs including AMOA are used due to their structural diversity and biological activity .

Fragrance Industry Applications

In the fragrance industry, a-AAs like AMOA are used due to their unique chemical properties .

Pain Management

Spinal cord alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which AMOA can interact with, mediate acute spinal processing of nociceptive and non-nociceptive information . Their activation contributes to the central sensitization that underlies persistent inflammatory pain .

Cancer Research

AMOA and other a-AAs have been used in cancer research. For example, they have been used in the preparation of a plethora of biologically and pharmacologically active compounds .

Structural Modification of Other Compounds

Amino acids, including AMOA, have been used in the structural modification of other compounds to enhance their activity . For example, researchers have introduced amino acids into ginsenosides to obtain ginsenoside amino acid derivatives with enhanced activity .

Mecanismo De Acción

Target of Action

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid primarily targets the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are ionotropic transmembrane receptors for glutamate . These receptors predominantly function as Na+ ion channels that mediate fast synaptic transmission in the central nervous system .

Mode of Action

The compound interacts with its targets, the AMPARs, by acting as a non-NMDA glutamate receptor antagonist . This means it blocks the action of glutamate, a neurotransmitter, on the AMPARs, thereby inhibiting the fast synaptic transmission mediated by these receptors .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving AMPARs. AMPARs play a critical role in synaptic plasticity in the mammalian central nervous system . They mediate most fast excitatory synaptic transmissions and changes in their activation can alter synaptic strength . This is recognized as a central mechanism underlying various forms of synaptic plasticity .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be well-absorbed and distributed in the body

Result of Action

The action of Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid results in the inhibition of AMPARs, which can protect against cell damage induced by kainic acid in vitro . It also contributes to the central sensitization that underlies persistent inflammatory pain .

Propiedades

IUPAC Name |

2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLRJJIBPYTEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926613 | |

| Record name | 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid | |

CAS RN |

130146-18-8, 131417-68-0 | |

| Record name | 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130146188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131417680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)

![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)